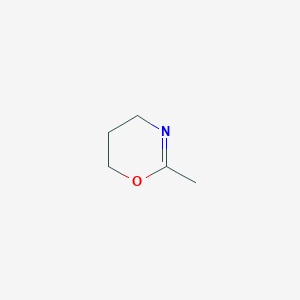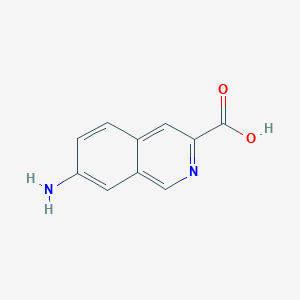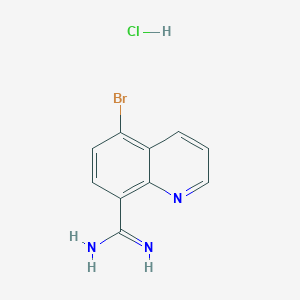
5-Bromoquinoline-8-carboximidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromoquinoline-8-carboximidamide hydrochloride: is a chemical compound with the molecular formula C₁₀H₉BrClN₃ and a molecular weight of 286.56 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile . The carboximidamide group can be introduced using reagents like cyanamide under acidic conditions .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents and other reactive chemicals .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromoquinoline-8-carboximidamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromoquinoline-8-carboximidamide hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It can serve as a probe to investigate enzyme activities and receptor binding .
Medicine: Quinoline derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities .
Wirkmechanismus
The mechanism of action of 5-Bromoquinoline-8-carboximidamide hydrochloride involves its interaction with specific molecular targets. Quinoline derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activities . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the quinoline derivative .
Vergleich Mit ähnlichen Verbindungen
5-Bromoquinoline: A simpler derivative with a bromine atom at the 5-position.
8-Carboximidamide Quinoline: A derivative with a carboximidamide group at the 8-position.
5,7-Dibromo-8-hydroxyquinoline: A compound with two bromine atoms and a hydroxyl group.
Uniqueness: 5-Bromoquinoline-8-carboximidamide hydrochloride is unique due to the presence of both the bromine atom and the carboximidamide group. This combination imparts specific chemical and biological properties, making it valuable for research and development .
Eigenschaften
Molekularformel |
C10H9BrClN3 |
|---|---|
Molekulargewicht |
286.55 g/mol |
IUPAC-Name |
5-bromoquinoline-8-carboximidamide;hydrochloride |
InChI |
InChI=1S/C10H8BrN3.ClH/c11-8-4-3-7(10(12)13)9-6(8)2-1-5-14-9;/h1-5H,(H3,12,13);1H |
InChI-Schlüssel |
BFMPESRNHRLFEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(=N)N)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


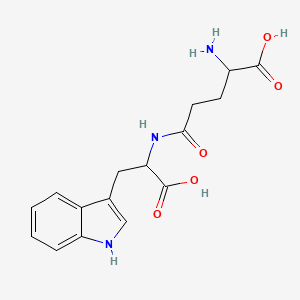
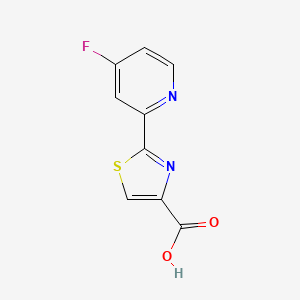
![5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13660829.png)
![2-(4-cyclopropylphenyl)-N-[1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B13660834.png)
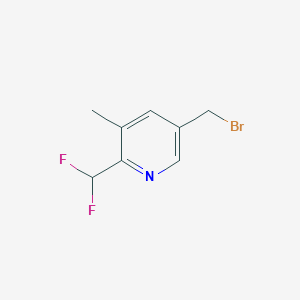
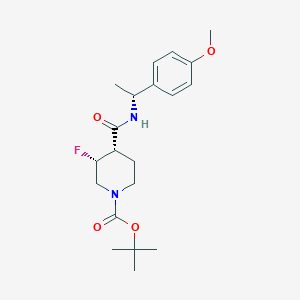
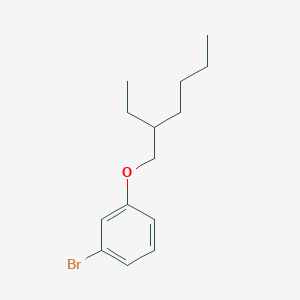
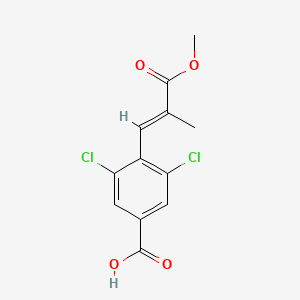
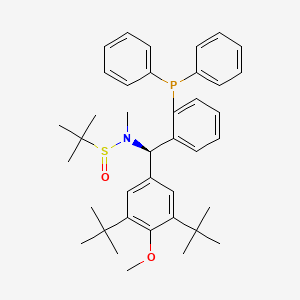
![5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B13660878.png)
